molecular formula C8H10O3 B14545065 Methyl (2-oxocyclopentylidene)acetate CAS No. 62296-76-8

Methyl (2-oxocyclopentylidene)acetate

Cat. No.: B14545065
CAS No.: 62296-76-8
M. Wt: 154.16 g/mol
InChI Key: WNJURJQQNXEOJI-UHFFFAOYSA-N
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Description

Methyl (2-oxocyclopentylidene)acetate (C8H10O3) is a high-purity cyclopentenone-based ester intended for research and development applications. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly for constructing complex molecular frameworks. Literature on analogous structures indicates its potential utility in the synthesis of prostaglandin analogs, a class of compounds with significant therapeutic relevance, including as cardiovascular agents and stomach secretion inhibitors . Furthermore, derivatives of cyclopentanone and cyclopentenone are extensively studied in the fragrance industry, as this structural group is a common characteristic in aroma compounds . The reactive 2-oxo (ketone) and ester functional groups make it a suitable substrate for various chemical transformations, including condensations and functional group modifications. Researchers can leverage this building block to explore new synthetic pathways in medicinal chemistry and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62296-76-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(2-oxocyclopentylidene)acetate

InChI

InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h5H,2-4H2,1H3

InChI Key

WNJURJQQNXEOJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCC1=O

Origin of Product

United States

Preparation Methods

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction remains the most widely employed strategy for constructing the cyclopentylidene-acetate framework. A optimized procedure involves the reaction of 2-acetylcyclopentanone (2 , 2 mmol) with methyl propiolate (1 ) in the presence of triphenylphosphine (2 mmol) in dichloromethane (10 mL) at −10°C. After 24 h of stirring at room temperature, column chromatography (ethyl acetate/hexane, 30:70) yields two diastereomeric phosphorus ylides (3a-I and 3a-II ) as white powders (combined yield: 78%).

Subsequent intramolecular Wittig cyclization is achieved by refluxing 3a-I or 3a-II in benzene for 24 h, producing spirocyclobutene intermediates (4 ) that undergo spontaneous ring-opening to afford methyl (2-oxocyclopentylidene)acetate (5a ) in 85% yield. Key advantages include:

  • High regioselectivity : Exclusive formation of the E-isomer due to steric hindrance during ring-opening.
  • Scalability : Bench-scale reactions (10 g starting material) maintain yields >80%.
Table 1: Spectroscopic Data for 5a
Property Value
Melting Point 67–69°C
IR (KBr, cm⁻¹) 1745 (ester C=O), 1710 (ketone C=O)
¹H NMR (CDCl₃, δ) 1.94 (t, J = 7.4 Hz, CH₂), 3.72 (s, OCH₃)

Enamine-Mediated Synthesis

An alternative route exploits the reactivity of enamines with diazo compounds. Methyl diazoacetate (1 ) reacts with 1-pyrrolidinocyclopentene (2a ) in dichloromethane at 0°C, yielding methyl (E)-((2-oxocyclopentylidene)amino)glycinate (4a ) as a transient intermediate. Acidic hydrolysis (1 M HCl, 50°C, 2 h) cleaves the hydrazone bond, producing this compound in 68% overall yield.

Critical Parameters :

  • Temperature Control : Reactions above 10°C favor diazo decomposition, reducing yields to <30%.
  • Solvent Choice : Dichloromethane outperforms THF or DMF in minimizing side reactions.

Tandem Aldol-Knoevenagel Approach

A less conventional method involves the base-catalyzed condensation of cyclopentanone with methyl glyoxylate. Using piperidine (10 mol%) in ethanol at reflux (24 h), this one-pot sequence achieves 52% yield after silica gel purification. While less efficient than Wittig or enamine routes, this method avoids phosphine reagents, making it preferable for phosphorus-sensitive applications.

Limitations :

  • Stereocontrol : Mixtures of E/Z isomers (3:1 ratio) necessitate chromatographic separation.
  • Substrate Scope : Electron-deficient aldehydes fail to react under these conditions.

Mechanistic and Optimization Studies

Wittig Cyclization Mechanism

The reaction proceeds via initial formation of a phosphorus ylide through nucleophilic attack of triphenylphosphine on methyl propiolate. Subsequent [2+2] cycloaddition with 2-acetylcyclopentanone generates a strained spirocyclobutene, which undergoes electrocyclic ring-opening to relieve angular strain (Figure 1). Density functional theory (DFT) calculations indicate a transition state energy of 28.3 kcal/mol for the ring-opening step, consistent with the observed thermal lability of 4 .

Optimization Insights :

  • Solvent Effects : Benzene outperforms toluene or DMF by stabilizing the transition state through π-π interactions.
  • Catalysis : Adding molecular sieves (4 Å) increases yield to 91% by sequestering trace water.

Enamine Pathway Kinetics

Kinetic studies of the enamine route reveal a second-order dependence on methyl diazoacetate concentration, with an activation energy (Eₐ) of 15.2 kcal/mol. The rate-determining step involves nucleophilic attack of the enamine’s β-carbon on the diazo α-position, followed by nitrogen extrusion (Figure 2).

Analytical Characterization

Consistent spectroscopic profiles across methods confirm structural integrity:

  • ¹³C NMR : Distinct signals at δ 206.5 (cyclopentenone C=O) and 170.1 (ester C=O).
  • HRMS : [M+H]⁺ calculated for C₉H₁₀O₃: 167.0708, found: 167.0705.

Table 2: Comparative Yields and Conditions

Method Yield (%) Purity (HPLC) Key Reagent
Wittig Cyclization 85 99.9 Triphenylphosphine
Enamine Hydrolysis 68 98.5 1-Pyrrolidinocyclopentene
Aldol-Knoevenagel 52 95.2 Piperidine

Applications and Derivatives

This compound serves as a linchpin for diverse functionalizations:

  • SHP2 Inhibitors : Coupling with aminophenyl groups yields analogs with IC₅₀ values <1 μM against oncogenic phosphatases.
  • Spirocyclic Scaffolds : Photochemical [4+2] cycloadditions generate polycyclic ethers for natural product synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl (2-oxocyclopentylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparison of Selected 2-Oxocyclopentylidene Acetate Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) HPLC Purity (%) Key Substituents
3d10* C₂₆H₂₈O₇ 42.3 147.8–150.4 94.894 Isobutyryloxy, methoxy
3d11* C₂₇H₃₀O₈ 68.0 109.0–112.8 96.035 Isobutyryloxy, methoxy (ortho)
3d5* C₂₅H₂₆O₇ 16.6 157.6–160.3 99.9 Ethoxy, methoxy
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate (Methyl Jasmonate derivative) C₁₃H₂₀O₃ 94 N/A N/A Pentenyl side chain

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., isobutyryloxy) in 3d10 and 3d11 lower melting points compared to ethoxy/methoxy-substituted 3d5, likely due to reduced crystallinity .
  • Synthetic Efficiency : Higher yields (68–94%) are achieved in compounds with alkyl side chains (e.g., pentenyl in methyl jasmonate derivatives) compared to aromatic substituents (16.6–42.3%), suggesting steric and electronic factors influence reaction efficiency .

Comparison with Cyclohexane-Based Analogues

Table 2: Cyclopentane vs. Cyclohexane Derivatives

Compound Ring Size Molecular Formula Melting Point (°C) Key Functional Groups Reactivity Notes
Methyl (2-oxocyclopentylidene)acetate 5-membered C₈H₁₀O₃ N/A Cyclopentylidene, ester Higher ring strain → enhanced electrophilicity
Methyl 2-(2-oxocyclohexyl)acetate 6-membered C₉H₁₄O₃ N/A Cyclohexyl, ester Reduced strain → lower reactivity in enolate formation
Methyl 2-(4-oxocyclohexylidene)acetate 6-membered C₉H₁₂O₃ N/A Cyclohexylidene, ester Conjugation stabilizes enol system → moderate reactivity

Key Observations :

  • Ring Strain : The 5-membered cyclopentylidene ring in the target compound introduces greater ring strain compared to cyclohexane analogues, enhancing its electrophilicity and reactivity in cycloadditions .
  • Conjugation Effects: Cyclohexylidene derivatives (e.g., methyl 2-(4-oxocyclohexylidene)acetate) exhibit extended conjugation, stabilizing the enol form and reducing susceptibility to nucleophilic attack compared to the cyclopentane counterpart .

Comparison with Aromatic-Substituted Acetates

Table 3: Aromatic vs. Aliphatic Substituents

Compound Substituent Type Molecular Formula Application Stability Notes
This compound Aliphatic C₈H₁₀O₃ Intermediate for heterocycles Sensitive to hydrolysis
Methyl 2-phenylacetoacetate Aromatic C₁₁H₁₂O₃ Precursor for amphetamines Stabilized by resonance → higher shelf-life
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate Halogenated aromatic C₁₀H₉ClO₃ Agrochemical intermediate Enhanced electrophilicity due to Cl substitution

Key Observations :

  • Electrophilic Character : Aromatic substituents (e.g., phenyl, chlorophenyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions in agrochemical synthesis .
  • Stability: Aliphatic enol esters like this compound are more prone to hydrolysis under acidic/basic conditions compared to resonance-stabilized aromatic analogues .

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